![molecular formula C12H26O4Si B12541320 Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol CAS No. 143158-97-8](/img/structure/B12541320.png)
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol is a chemical compound with the molecular formula C10H22O2Si. It is known for its applications in organic synthesis and as an intermediate in the production of various biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. This reaction is carried out in an organic solvent like methylene chloride . The compound can also be synthesized through the Horner–Wadsworth–Emmons olefination, which involves the use of diethyl [3-(trimethylsilyl)prop-2-yn-1-yl]phosphonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of commercially available starting materials and reagents to achieve high yields and selectivity. The process typically includes steps such as formylation, reduction, and protection of functional groups .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and metabolic pathways.
Medicine: As a precursor to biologically active compounds with potential therapeutic applications.
Industry: In the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through the modification of hydroxyl groups, which can influence the activity of enzymes and other proteins. The tert-butyl(dimethyl)silyl group serves as a protective group, preventing unwanted reactions and allowing for selective transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid,4-[tert-butyl(dimethyl)silyl]oxy-3-methylbut-2-en-1-ol
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol is unique due to its specific structure, which includes a tert-butyl(dimethyl)silyl group that provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and biologically active compounds .
Propriétés
Numéro CAS |
143158-97-8 |
|---|---|
Formule moléculaire |
C12H26O4Si |
Poids moléculaire |
262.42 g/mol |
Nom IUPAC |
acetic acid;4-[tert-butyl(dimethyl)silyl]oxybut-2-en-1-ol |
InChI |
InChI=1S/C10H22O2Si.C2H4O2/c1-10(2,3)13(4,5)12-9-7-6-8-11;1-2(3)4/h6-7,11H,8-9H2,1-5H3;1H3,(H,3,4) |
Clé InChI |
DGYFTVRXHIFIOT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC(C)(C)[Si](C)(C)OCC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


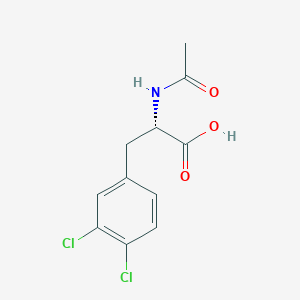
![(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B12541249.png)
![Bis{4-[tert-butyl(methyl)amino]phenyl}methanone](/img/structure/B12541257.png)
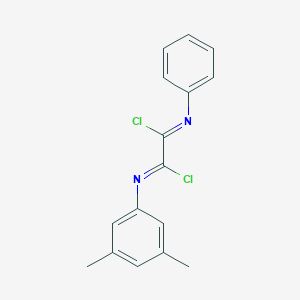


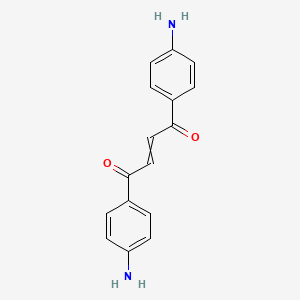
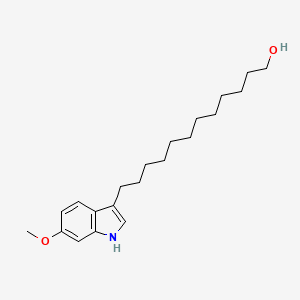
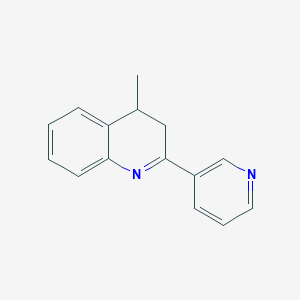
![2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate](/img/structure/B12541302.png)
![Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate](/img/structure/B12541304.png)
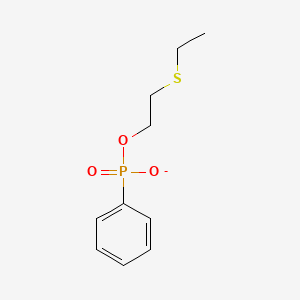

![Benzo[g]quinazolin-4(1H)-one, 2,3-dihydro-2,3-diphenyl-](/img/structure/B12541334.png)
